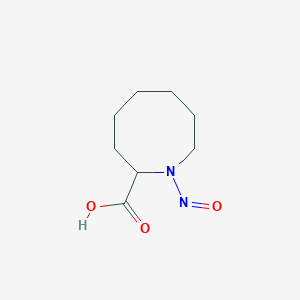
1-Nitrosoazocane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrosoazocane-2-carboxylic acid is an organic compound characterized by the presence of a nitroso group (-NO) and a carboxylic acid group (-COOH) attached to an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosoazocane-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitrosation of azocane-2-carboxylic acid using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at low temperatures to prevent decomposition of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosoazocane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 1-Nitroazocane-2-carboxylic acid.
Reduction: 1-Aminoazocane-2-carboxylic acid.
Substitution: Esters or amides of azocane-2-carboxylic acid.
Scientific Research Applications
1-Nitrosoazocane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitrosoazocane-2-carboxylic acid involves its interaction with molecular targets through its nitroso and carboxylic acid groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Nitrosoazocane-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Nitrosoazocane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
1-Nitrosoazocane-2-phosphonic acid: Contains a phosphonic acid group instead of a carboxylic acid group.
Uniqueness: 1-Nitrosoazocane-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct structure makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
32559-32-3 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-nitrosoazocane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c11-8(12)7-5-3-1-2-4-6-10(7)9-13/h7H,1-6H2,(H,11,12) |
InChI Key |
RIPLXCAWHUUCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(C(CC1)C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















